Gem-Difluorination Reduces Piperidine Basicity by Approximately 3 pKa Units Relative to Unsubstituted Piperidine
The pKa of 4,4-difluoropiperidine is experimentally determined as 8.20 ± 0.10 , representing a reduction of approximately 3 pKa units compared to unsubstituted piperidine (pKa ≈ 11.2). This substantial decrease in basicity is attributed to the electron-withdrawing inductive effect of the two geminal fluorine atoms at the 4-position and their distance to the protonation center [1]. In contrast, mono-fluorinated piperidine analogs exhibit intermediate pKa values that correlate with both the number of fluorine substituents and their proximity to the nitrogen center. The chemoinformatic analysis of fluorinated piperidines has confirmed that fluorine atoms notably lower basicity, which in turn is correlated to reduced affinity for hERG channels [2].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 8.20 ± 0.10 |
| Comparator Or Baseline | Unsubstituted piperidine: pKa ≈ 11.2 (standard reference value for piperidine); Mono-fluoropiperidines: intermediate pKa values dependent on substitution position |
| Quantified Difference | ΔpKa ≈ -3.0 units vs. unsubstituted piperidine (approximately 1000-fold reduction in basicity) |
| Conditions | Experimental measurement (4,4-difluoropiperidine) and chemoinformatic calculations (fluorinated piperidine library) |
Why This Matters
A 3-unit pKa reduction translates to a 1000-fold decrease in protonation at physiological pH, directly impacting membrane permeability, CNS penetration, and off-target hERG channel binding—critical parameters for CNS drug candidate selection.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. View Source
- [2] Le Roch M, et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. View Source
